

Spectroscopic Profile of 3-Cyclohexene-1,1-dimethanol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyclohexene-1,1-dimethanol

Cat. No.: B167316

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information for **3-Cyclohexene-1,1-dimethanol** (CAS No: 2160-94-3), a versatile bifunctional molecule with applications in polymer chemistry and as a synthetic intermediate. While detailed, experimentally-derived ^1H and ^{13}C NMR spectral data are not readily available in public databases, this document outlines the expected spectral characteristics based on the compound's structure and provides a standardized protocol for acquiring such data.

Molecular Structure and Expected NMR Spectral Features

3-Cyclohexene-1,1-dimethanol possesses a cyclohexene ring functionalized with two hydroxymethyl groups at the C1 position. This structure gives rise to a unique set of signals in its NMR spectra, which are invaluable for its identification and characterization.

Figure 1. Chemical structure of **3-Cyclohexene-1,1-dimethanol**.

^1H and ^{13}C NMR Spectral Data

Precise, experimentally verified ^1H and ^{13}C NMR data for **3-Cyclohexene-1,1-dimethanol** are not available in the public domain at the time of this report. The following tables are provided as a template for data presentation upon experimental acquisition.

Table 1: ^1H NMR Spectral Data of **3-Cyclohexene-1,1-dimethanol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available	Olefinic Protons (H3, H4)			
Data not available	Methylene Protons (-CH ₂ OH)			
Data not available	Allylic Protons (H2, H5)			
Data not available	Aliphatic Protons (H6)			
Data not available	Hydroxyl Protons (-OH)			

Table 2: ^{13}C NMR Spectral Data of **3-Cyclohexene-1,1-dimethanol**

Chemical Shift (δ) ppm	Assignment
Data not available	Quaternary Carbon (C1)
Data not available	Olefinic Carbons (C3, C4)
Data not available	Methylene Carbons (-CH ₂ OH)
Data not available	Allylic Carbons (C2, C5)
Data not available	Aliphatic Carbon (C6)

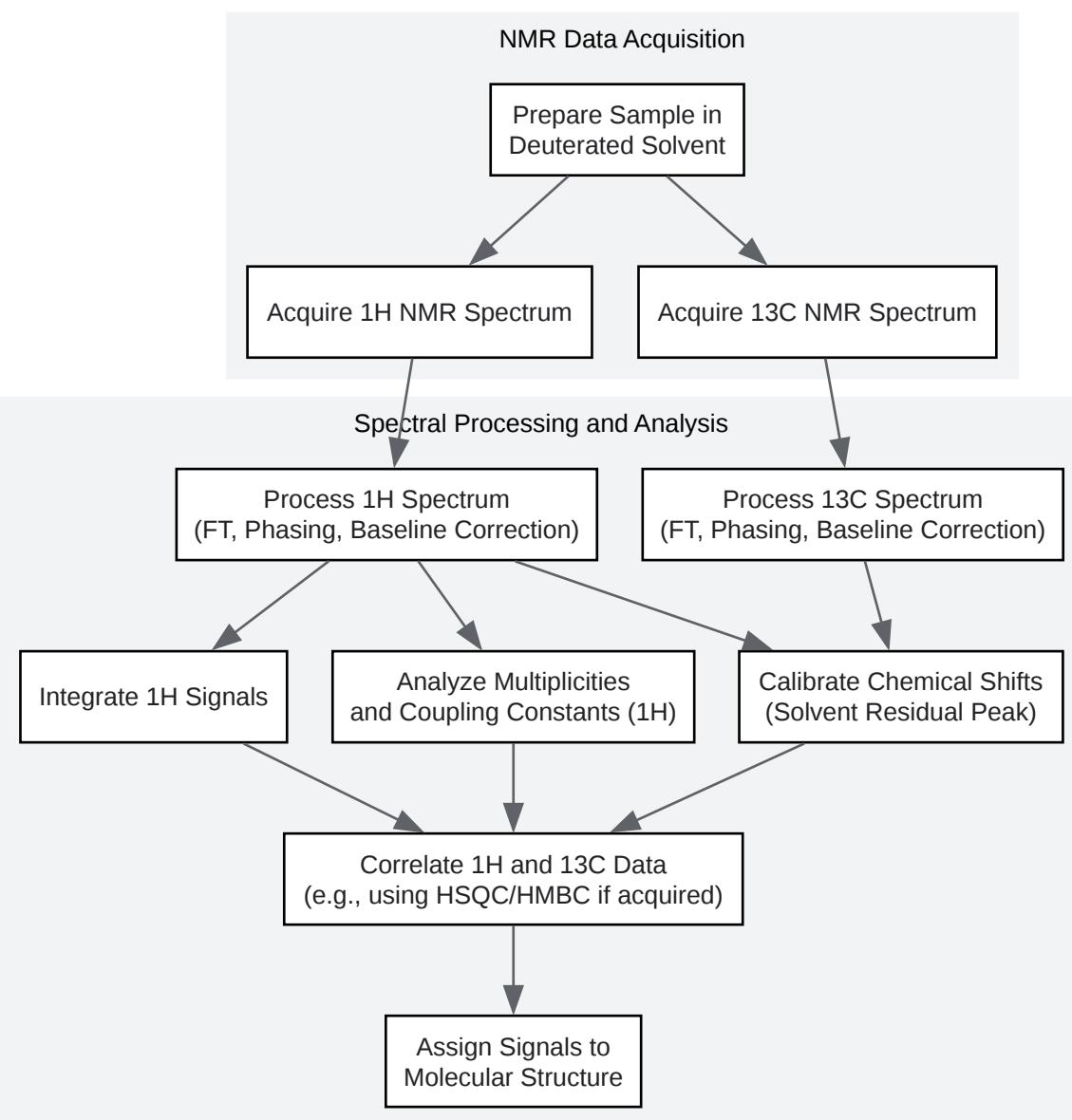
Experimental Protocol for NMR Data Acquisition

The following provides a standardized methodology for the acquisition of ^1H and ^{13}C NMR spectra of **3-Cyclohexene-1,1-dimethanol**.

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of **3-Cyclohexene-1,1-dimethanol**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3 ; Methanol-d₄, CD_3OD ; or Dimethyl sulfoxide-d₆, DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Spectroscopy:


- Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3) is a common choice for similar compounds.
- Temperature: 298 K (25 °C).
- Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
- Acquisition Parameters:
 - Spectral Width: ~12 ppm.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-32.
- Processing:
 - Apply Fourier transformation.
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
 - Integrate all signals.

3. ^{13}C NMR Spectroscopy:

- Spectrometer: Utilize a 100 MHz or higher field NMR spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- Temperature: 298 K (25 °C).
- Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Parameters:
 - Spectral Width: ~220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.
- Processing:
 - Apply Fourier transformation.
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift scale to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and assignment of the NMR spectra of **3-Cyclohexene-1,1-dimethanol**.

[Click to download full resolution via product page](#)

Figure 2. Logical workflow for NMR spectral analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Cyclohexene-1,1-dimethanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167316#1h-and-13c-nmr-spectral-data-of-3-cyclohexene-1-1-dimethanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com